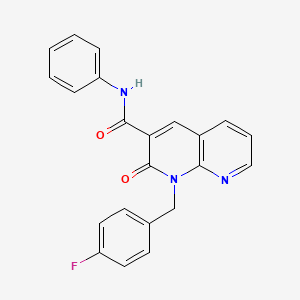

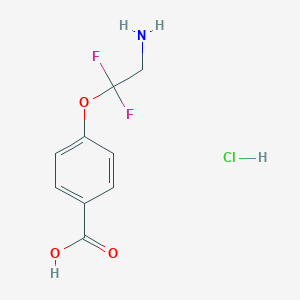

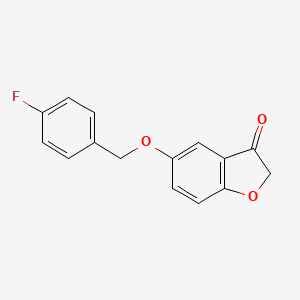

1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the naphthyridine class, which is known for its biological activity, particularly in the realm of anticancer and antibacterial agents. The naphthyridine core is a fused heterocyclic system that has been the focus of various synthetic efforts due to its presence in compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves the formation of the core ring system followed by functionalization at various positions to enhance biological activity. In the case of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, a broad range of 2-substituents have been introduced, leading to compounds with potent cytotoxicity against murine leukemia and lung carcinoma . The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, involves substitution and hydrolysis steps with an optimized method yielding a total of 63.69% .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which is a bicyclic system containing nitrogen atoms. The substitution patterns on this core, such as the 4-fluorophenyl group, play a crucial role in determining the biological activity of these compounds. The structure of these compounds is typically confirmed using techniques like 1H NMR and mass spectrometry .

Chemical Reactions Analysis

Naphthyridine derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the Dieckmann-type cyclization is a key step in the synthesis of certain naphthyridine carboxylic acids, which are potent antibacterial agents . Displacement reactions with amines such as pyrrolidine and piperidine lead to the formation of substituted naphthyridine derivatives with potential antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The presence of electronegative fluorine atoms and the carboxamide group can affect the compound's lipophilicity, solubility, and overall reactivity. These properties are crucial for the compound's ability to interact with biological targets and are often optimized to enhance pharmacokinetic and pharmacodynamic profiles.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Compounds related to "1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" have been synthesized and evaluated for their antibacterial activities. Notably, the synthesis of pyridonecarboxylic acids as antibacterial agents has been explored, showing that certain derivatives exhibit significant antibacterial potency, suggesting their potential for further biological study (Egawa et al., 1984). These findings underscore the relevance of naphthyridine derivatives in developing new antibacterial agents.

Cytotoxic Activity

Research has extended to evaluating the cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. These compounds have shown potent cytotoxicity against certain cancer cell lines, with some derivatives demonstrating significant inhibitory properties and potential as anticancer agents (Deady et al., 2005). This suggests the utility of naphthyridine derivatives in oncological research and therapy.

Anti-inflammatory and Anticancer Potential

Further studies have identified naphthyridine derivatives with dual anti-inflammatory and anticancer properties. One derivative, in particular, showed potent inhibition of pro-inflammatory cytokines and demonstrated cytotoxicity against several cancer cell lines, indicating its potential for dual therapeutic applications (Madaan et al., 2013). This dual functionality highlights the compound's relevance in both inflammation and cancer research.

Mecanismo De Acción

Target of Action

Similar compounds have been developed to act as potential therapeutic agents for disorders mediated by the type-1 cannabinoid receptor (cb1r) .

Mode of Action

It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitutions are likely to occur at the benzylic position .

Biochemical Pathways

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common .

Pharmacokinetics

Similar compounds have been found to be rapidly and extensively metabolized, with major metabolic pathways including terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety .

Result of Action

Similar compounds have been found to display full agonism of the cb1 receptor, resulting in cardiovascular and neurological effects .

Action Environment

It’s known that the rate of reaction can be influenced by the difference in electronegativity .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2/c23-17-10-8-15(9-11-17)14-26-20-16(5-4-12-24-20)13-19(22(26)28)21(27)25-18-6-2-1-3-7-18/h1-13H,14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIVMHHUGQRAHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B3006938.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B3006951.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)